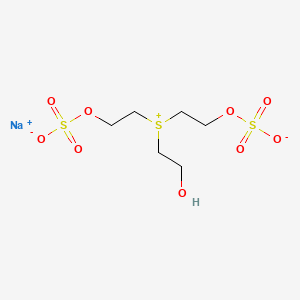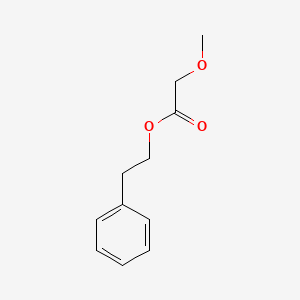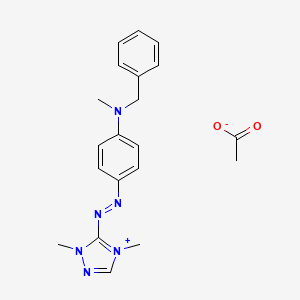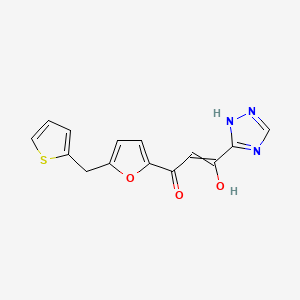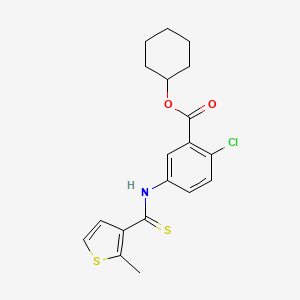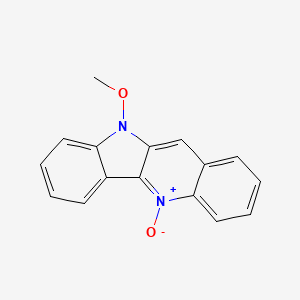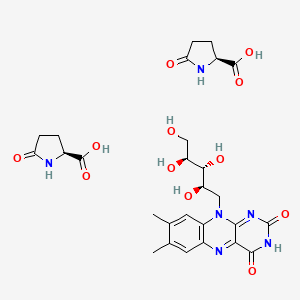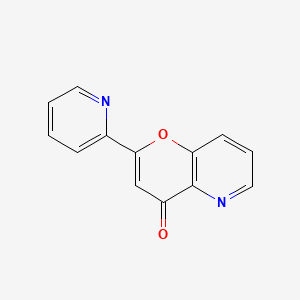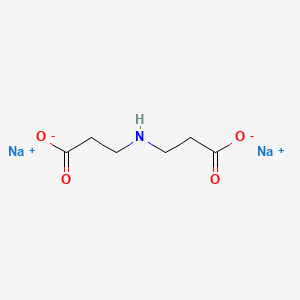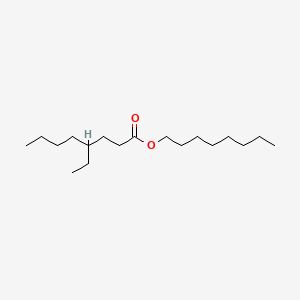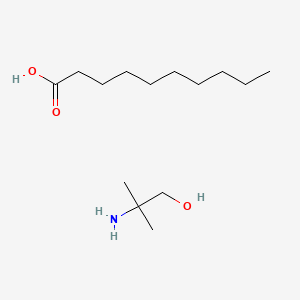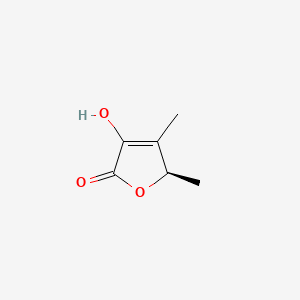
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its sweet, caramel-like odor and is widely used in the food and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone can be synthesized through various methods. One common synthetic route involves the Maillard reaction, which is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat . Another method involves the enzymatic synthesis from L-rhamnose .
Industrial Production Methods
In industrial settings, 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is often produced through chemical synthesis due to its efficiency and cost-effectiveness. The Maillard reaction is frequently employed, given its ability to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is unique due to its distinct caramel-like odor and flavor. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Possesses a sweet, fruity odor.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Has a sweet, maple-like aroma.
These compounds share similar structural features but differ in their specific sensory properties, making 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone unique in its application.
Eigenschaften
CAS-Nummer |
87068-70-0 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(2R)-4-hydroxy-2,3-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
UNYNVICDCJHOPO-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1C(=C(C(=O)O1)O)C |
Kanonische SMILES |
CC1C(=C(C(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


